S-(-)-Carbidopa-D3 (ring)
Description
Significance of Deuterium (B1214612) Substitution in Chemical Probes
Deuterium, a stable isotope of hydrogen, has gained considerable attention for its application in creating chemical probes. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can subtly alter the physicochemical properties of a molecule. nih.govwikipedia.org This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism. wikipedia.orginformaticsjournals.co.inresearchgate.net This property is particularly useful in enhancing the metabolic stability of drug candidates and can influence their pharmacokinetic profiles.
Distinctive Features of Aromatic Ring Deuteration for Tracing
Deuterating the aromatic ring of a compound offers specific advantages for tracing studies. oup.com Aromatic rings are common structural motifs in many biologically active molecules and are often sites of metabolic modification. oup.com Introducing deuterium into the aromatic ring provides a clear and stable isotopic signature that can be readily detected by analytical techniques such as mass spectrometry. researchgate.net This allows for precise tracking of the compound and its metabolites, aiding in the elucidation of metabolic pathways. oup.comnih.gov
Properties
Molecular Formula |
C10H11D3N2O4 |
|---|---|
Molecular Weight |
229.25 |
Appearance |
Purity:98.7% HPLC; >98% atom DWhite solid |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of S Carbidopa D3 Ring
Analytical Techniques for Isotopic Purity and Structural Confirmation
A combination of mass spectrometry and chromatographic techniques is essential for verifying the isotopic enrichment, purity, and structural integrity of synthesized S-(-)-Carbidopa-D3 (ring). rsc.org
Mass spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium (B1214612) atoms by detecting the increase in molecular weight. nih.gov For S-(-)-Carbidopa-D3, the molecular weight is expected to be approximately 229.25 g/mol , compared to the 226.23 g/mol of the non-deuterated form.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of Carbidopa (B1219) and its deuterated analogs in biological matrices. nih.govnih.govmdpi.com In this technique, the molecule is first ionized, and then the parent ion is fragmented. The specific fragmentation pattern serves as a fingerprint for the molecule. For Carbidopa, a common transition monitored is from a mass-to-charge ratio (m/z) of 227.07 to 181.11. mdpi.com For Carbidopa-D3, the expected [M+H]⁺ peak would be at m/z 230.12, reflecting the addition of three deuterium atoms. High-resolution mass spectrometry (HR-MS) can be particularly useful for accurately determining the isotopic enrichment. rsc.org
The use of deuterated internal standards like Carbidopa-D3 in LC-MS/MS analysis helps to improve the accuracy and reliability of pharmacokinetic studies by accounting for variations in sample preparation and instrument response. veeprho.comresearchgate.netnih.gov
| Technique | Parameter Measured | Result for S-(-)-Carbidopa-D3 (ring) |
| Mass Spectrometry | Molecular ion (m/z) | 229.25 [M+H]⁺ |
| ²H NMR | Deuterium integration | >98% atom D esschemco.com |
| HPLC | Chemical purity | 99.8% esschemco.com |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of S-(-)-Carbidopa-D3 (ring). esschemco.com It separates the compound from any impurities or byproducts from the synthesis. Purity levels of over 99.8% have been reported.
Different HPLC methods have been developed for the analysis of Carbidopa, including reversed-phase chromatography with an ion-pairing agent to enhance retention and separation of the polar molecule. researchgate.netnih.gov Hydrophilic interaction liquid chromatography (HILIC) has also been employed for the simultaneous analysis of Carbidopa and other related compounds. nih.gov
When coupled with mass spectrometry, chromatography allows for the separation of the deuterated compound from its non-deuterated counterpart and other potential isotopologues, enabling an assessment of isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for both structural confirmation and isotopic purity assessment. rsc.orgthalesnano.com While ¹H NMR can be used to observe the disappearance of signals from the positions that have been deuterated, ²H NMR (Deuterium NMR) directly detects the deuterium atoms, and integration of the signals can provide a quantitative measure of the deuterium content, with reported values exceeding 98% atom D. studymind.co.uk ¹³C NMR can also be used to quantify deuterium content by observing the isotopic shifts on neighboring carbon atoms. nih.gov
Stereochemical Integrity and Enantiomeric Purity Evaluation
It is crucial to ensure that the synthetic process does not affect the stereochemistry of Carbidopa, as only the S-(-)-enantiomer is biologically active. wikipedia.org The stereochemical integrity and enantiomeric purity of S-(-)-Carbidopa-D3 (ring) are evaluated using chiroptical and chromatographic techniques.
Chiral HPLC is a key method for confirming the retention of the (S)-(-) configuration and determining the enantiomeric purity. researchgate.net This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Capillary Electrophoresis (CE) with a chiral selector is another effective method for the enantioselective analysis of Carbidopa. researchgate.netnih.gov
The optical rotation of the final compound is also measured and compared to the known value for S-(-)-Carbidopa. A reported value for S-(-)-Carbidopa-D3 is [α]D²⁵ = -26.5° (c = 1, 1N HCl).
| Technique | Parameter Measured | Result |
| Chiral HPLC | Enantiomeric Purity | Confirms retention of (S)-(-) configuration |
| Optical Rotation | Specific Rotation | [α]D²⁵ = -26.5° (c = 1, 1N HCl) |
Investigating Absorption and Distribution in Non-Clinical Models
Systemic Exposure and Tissue Distribution Profiles in Animal Models
In preclinical animal models, such as rats, the administration of deuterated compounds allows for a detailed examination of systemic exposure. google.com Studies involving the co-administration of deuterated L-DOPA and carbidopa in rats have shown that this combination can significantly increase the bioavailability of deuterated dopamine (B1211576) in the striatum, a key area of the brain for motor control. google.com
Table 1: Representative Preclinical Findings on Deuterated Levodopa (B1675098) with Carbidopa
| Animal Model | Finding | Implication | Citation |
|---|---|---|---|
| Rat | Administration of deuterated L-DOPA with carbidopa significantly increased the bioavailability and half-life of deuterated dopamine in the striatum. | Deuteration can enhance the central nervous system exposure of dopamine derived from L-DOPA. | google.com |
| Rodent | Deuterium-substituted L-DOPA showed improved motor activity compared to L-DOPA in Parkinson's models. | Suggests increased potency and potentially more stable dopaminergic stimulation. | google.comresearchgate.net |
| Chick | Co-administration of carbidopa with topical levodopa enhanced its antimyopic effects by increasing its bioavailability in the eye. | Carbidopa can improve local drug concentration in specific tissues outside the central nervous system. | arvojournals.org |
Blood-Brain Barrier Penetration Assessments in Preclinical Systems
A critical feature of carbidopa is its inability to cross the blood-brain barrier (BBB) in significant amounts. proteopedia.orgpatsnap.comncats.io This property is essential to its mechanism of action, as it selectively inhibits the peripheral enzyme DOPA decarboxylase, preventing the conversion of L-DOPA to dopamine outside the brain. proteopedia.orgpatsnap.com This minimizes peripheral side effects and maximizes the amount of L-DOPA that can enter the brain. patsnap.comncats.io
Deuteration of the carbidopa molecule is not expected to fundamentally change this characteristic. Assessments in preclinical systems confirm that like its non-deuterated counterpart, S-(-)-Carbidopa-D3 (ring) primarily acts in the periphery. While levodopa is designed to cross the BBB, carbidopa's role is to remain outside of it. nih.gov This ensures that more levodopa reaches the brain for conversion into dopamine. patsnap.com
Elimination Pathways and Excretion Dynamics in Preclinical Models
The elimination of carbidopa and its metabolites occurs through renal and fecal pathways. Preclinical studies help to delineate these routes and the mechanisms involved.
Biliary and Fecal Excretion Investigations in Animal Models
While renal excretion is significant, biliary and subsequent fecal excretion also contribute to the elimination of carbidopa. Detailed investigations in animal models are used to quantify the contribution of this pathway. Following oral administration, a portion of the drug that is not absorbed or is cleared via the liver into the bile is eliminated in the feces. While specific studies detailing the biliary and fecal excretion of S-(-)-Carbidopa-D3 (ring) are not prominent in the available literature, the general pathways for carbidopa would be expected to apply.
Pharmacokinetic Modeling of Deuterated Carbidopa in Preclinical Contexts
Pharmacokinetic (PK) modeling is a crucial tool in drug development, used to understand and predict a drug's behavior in the body. nih.gov For deuterated compounds like S-(-)-Carbidopa-D3 (ring), PK modeling helps to quantify the effects of deuterium substitution. nih.govnih.gov
In the context of carbidopa and levodopa combinations, PK models are used to describe absorption, distribution, and elimination. nih.gov These models can be complex, accounting for factors like gastric emptying, competition for transport across the gut-blood and blood-brain barriers, and enzymatic biotransformation. nih.gov The use of a deuterated internal standard like Carbidopa-d3 is critical for accurate quantification in these studies, enabling precise PK parameter calculation. Computational modeling can also be employed to predict the impact of deuterium on the compound's pharmacokinetic profile. The goal of such modeling in preclinical settings is to predict human pharmacokinetics and to optimize dosing regimens for clinical trials. nih.gov The slower metabolism often observed with deuterated compounds can be incorporated into these models to refine predictions of drug exposure and duration of action. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| S-(-)-Carbidopa-D3 (ring) | Carbidopa-d3 |
| Levodopa | L-DOPA |
| Dopamine | DA |
| S-(-)-Warfarin-D5 | |
| Sacubitril-13C4 Calcium | |
| Salmeterol-D3 | |
| (S)-α-fluoromethyltyrosine | |
| Clostridium sporogenes | |
| 5-aminosalicylic acid | 5-ASA |
| Deutetrabenazine | |
| Deucravacitinib | |
| Tetrabenazine | |
| Penicillin | |
| Probenecid | |
| Opicapone | |
| Entacapone | |
| Benserazide | |
| 3,4-dihydroxyphenylacetic acid | DOPAC |
| Homovanillic acid | HVA |
| 3-O-methyldopa | 3-OMD |
| 3-methoxytyramine | 3-MT |
Development of Compartmental and Non-Compartmental PK Models
The data generated using S-(-)-Carbidopa-D3 (ring) as an internal standard are essential for constructing robust pharmacokinetic models. These models are mathematical frameworks used to describe and predict the concentration of a drug in the body over time. Both non-compartmental and compartmental analyses are standard approaches in preclinical research. allucent.comquantics.co.uk
Non-Compartmental Analysis (NCA)
NCA is a model-independent method that calculates key PK parameters directly from the observed concentration-time data. allucent.com It is widely used for its simplicity and for providing standard, consistent estimates of drug exposure. allucent.com Non-compartmental analysis was utilized in studies evaluating the pharmacokinetics of subcutaneously administered levodopa and carbidopa, where it was used to determine parameters such as the area under the concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax). henryford.com
Common PK parameters derived from NCA include:
Cmax: The maximum plasma concentration of a drug.
Tmax: The time at which Cmax is reached.
AUC: The area under the plasma concentration-time curve, representing total drug exposure.
t1/2: The terminal half-life, indicating the time required for the drug concentration to decrease by half. allucent.com
| Parameter | Description | Relevance in Preclinical Studies |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. |
| AUC | Area Under the Curve (Concentration vs. Time) | Represents the total systemic exposure to the drug over time. |
| t1/2 | Terminal Half-Life | Determines the time it takes for the drug concentration to be reduced by half. |
This table provides an overview of key parameters determined through Non-Compartmental Analysis (NCA) in pharmacokinetic studies.
Compartmental Analysis
Compartmental models describe the body as a series of interconnected, kinetically distinct compartments (e.g., central, peripheral). quantics.co.uk These models are more complex than NCA but provide a deeper mechanistic understanding of a drug's disposition. quantics.co.uk For levodopa and carbidopa, both one- and two-compartment models have been successfully applied to describe their pharmacokinetic profiles.
In population PK studies of levodopa/carbidopa microtablets, the disposition of carbidopa was best described by a one-compartment model, while levodopa followed a two-compartment model. nih.gov Similarly, a population pharmacokinetic model for levodopa-carbidopa intestinal gel infusion was developed using a one-compartment model with first-order elimination. nih.gov These models are developed using non-linear mixed-effects modeling, which allows for the identification of covariates that may influence drug pharmacokinetics, such as age or disease stage. nih.gov
Key parameters estimated in compartmental models for the carbidopa/levodopa system include:
Apparent Clearance (CL/F): A measure of the volume of plasma cleared of the drug per unit of time. For levodopa, CL/F was estimated at 27.9 L/h/70 kg when administered with carbidopa. nih.gov
Apparent Volume of Distribution (V/F): A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. For levodopa, V/F was estimated at 74.4 L/70 kg. nih.gov For carbidopa, V/F was estimated at 168 L. nih.gov
Prediction of Concentration-Time Profiles in Experimental Systems
A primary goal of pharmacokinetic modeling is to predict drug concentration-time profiles in various biological systems, which is essential for anticipating a drug's behavior in vivo. nih.gov The models developed from preclinical data, facilitated by the use of standards like S-(-)-Carbidopa-D3 (ring), are used for this purpose.
For instance, population PK models for levodopa/carbidopa have been used to simulate concentration profiles following different administration regimens. An external evaluation of a model for levodopa/carbidopa microtablets demonstrated its ability to reasonably predict levodopa concentrations after multiple-dose administration in healthy subjects. nih.gov Such predictive models are invaluable for optimizing drug delivery and informing clinical trial design.
Physiologically Based Pharmacokinetic (PBPK) modeling represents a more advanced approach, aiming to predict drug concentrations in specific tissues and organs. nih.gov While specific PBPK models for S-(-)-Carbidopa-D3 (ring) are not detailed in the available literature, the development of such models for parent compounds relies on high-quality in vitro and preclinical in vivo data, for which stable isotope-labeled standards are indispensable. nih.govfda.gov
Research on a deuterated version of L-DOPA (SD-1077), administered with carbidopa, provides an example of how PK parameters are used to compare profiles. In a study with healthy volunteers, the geometric least squares mean ratios for Cmax and AUC of SD-1077 versus L-DOPA were determined, allowing for a direct comparison of their pharmacokinetic profiles. researchgate.net This highlights how precise quantification, enabled by standards like S-(-)-Carbidopa-D3, underpins the prediction and comparison of drug behavior.
| Compound Combination | Cmax (GMR, 90% CI) | AUC0-t (GMR, 90% CI) | AUC0-inf (GMR, 90% CI) |
| SD-1077/CD vs. L-DOPA/CD | 88.4 (75.9–103.1) | 89.5 (84.1–95.3) | 89.6 (84.2–95.4) |
This table shows the Geometric Least Squares Mean Ratios (GMRs) and 90% Confidence Intervals (CIs) for key pharmacokinetic parameters comparing deuterated L-DOPA (SD-1077) with standard L-DOPA, both co-administered with Carbidopa (CD). Data from a crossover study in healthy volunteers. researchgate.net
Research Objectives and Scope Pertaining to S Carbidopa D3 Ring
S-(-)-Carbidopa-D3 (ring) is primarily utilized as an internal standard in pharmacokinetic studies. Its deuterated nature allows for precise quantification of non-deuterated Carbidopa (B1219) in biological samples using mass spectrometry. This is crucial for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) of Carbidopa. nih.gov
Research involving S-(-)-Carbidopa-D3 (ring) aims to:
Develop and validate sensitive analytical methods for the quantification of Carbidopa in biological matrices.
Investigate the pharmacokinetics of Carbidopa when co-administered with levodopa (B1675098) and other therapeutic agents. nih.gov
Elucidate the metabolic pathways of Carbidopa by using its deuterated form as a tracer.
Explore the potential for deuterated Carbidopa to exhibit an altered pharmacokinetic profile compared to its non-deuterated counterpart.
The physical and chemical properties of S-(-)-Carbidopa-D3 (ring) are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H11D3N2O4 |
| Molecular Weight | 229.25 g/mol amerigoscientific.comnih.gov |
| Appearance | White solid amerigoscientific.com |
| Purity | >98% amerigoscientific.com |
| Storage Conditions | -20°C echemi.com |
| CAS Number (unlabelled) | 28860-95-9 amerigoscientific.com |
Elucidation of Metabolic Pathways and Enzymatic Interactions
Metabolism of S-(-)-Carbidopa-D3 (ring) in Biological Systems
The metabolism of carbidopa (B1219) has been investigated in various biological systems, including rats, rhesus monkeys, and humans. nih.gov The primary metabolic pathway for carbidopa involves the loss of the hydrazine (B178648) functional group, likely as molecular nitrogen. drugbank.com Further biotransformation leads to a series of metabolites. S-(-)-Carbidopa-D3 (ring) is the deuterium-labeled isotopologue of S-(-)-Carbidopa, with three deuterium (B1214612) atoms specifically incorporated into the aromatic ring. This labeling makes it a valuable tool for pharmacokinetic studies, where it can be used as an internal standard for the quantification of unlabeled carbidopa using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com The metabolic pathways for the deuterated form are presumed to parallel those of the unlabeled compound, as the carbon-deuterium bonds on the aromatic ring are stable and not typically cleaved during the major metabolic reactions that carbidopa undergoes.
While specific studies exclusively characterizing the metabolites of S-(-)-Carbidopa-D3 (ring) are not extensively detailed in the literature, the metabolic fate can be inferred from the well-documented metabolism of the non-deuterated parent compound. The major identified metabolites of carbidopa involve modifications to the side chain, not the aromatic ring where the deuterium labels are placed. drugbank.com Therefore, the metabolites of S-(-)-Carbidopa-D3 (ring) are expected to be the deuterated versions of the known carbidopa metabolites.
Key metabolites identified from the biotransformation of carbidopa include compounds formed through processes such as methylation and reduction following the loss of the hydrazine group. drugbank.commdpi.com
| Metabolite Name | Metabolic Transformation |
|---|---|
| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid | Loss of hydrazine group |
| 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | Loss of hydrazine group and O-methylation |
| 3-(3-hydroxyphenyl)-2-methylpropionic acid | Loss of hydrazine group and dehydroxylation |
| 3,4-dihydroxyphenylacetone | Loss of hydrazine group and decarboxylation |
| 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid | Loss of hydrazine group, O-methylation, and hydroxylation |
For S-(-)-Carbidopa-D3 (ring), each of these metabolites would retain the D3-labeled aromatic ring structure.
Deuterium labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of drug compounds. By replacing hydrogen atoms with deuterium at specific, metabolically stable positions, a "heavy" version of the molecule is created. This labeled compound is chemically identical to its non-deuterated counterpart in terms of its biological interactions but can be distinguished by mass-sensitive analytical instruments like mass spectrometers. nih.gov
The use of S-(-)-Carbidopa-D3 (ring) allows researchers to precisely track its absorption, distribution, metabolism, and excretion without the confounding presence of endogenous or unlabeled carbidopa. The kinetic isotope effect, where the heavier deuterium atom can slow down certain metabolic reactions, is another important aspect of deuteration. nih.gov While the ring-deuteration of carbidopa is primarily for use as a tracer, selective deuteration at metabolically active sites can be intentionally used to alter a drug's metabolic profile, potentially slowing its breakdown. nih.gov In studies involving deuterated levodopa (B1675098) (L-DOPA), this principle was exploited to slow its degradation by enzymes like monoamine oxidase (MAO). nih.govnih.gov
Influence on Levodopa Metabolic Cascade in Preclinical Studies
S-(-)-Carbidopa exerts a profound influence on the metabolic cascade of levodopa, which is central to its mechanism of action. Because carbidopa does not readily cross the blood-brain barrier, its effects are primarily confined to peripheral tissues. patsnap.comwikipedia.org
Levodopa is rapidly metabolized in the periphery by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC), which converts it to dopamine (B1211576). patsnap.comnih.gov This peripheral conversion limits the amount of L-DOPA that can reach the central nervous system and also leads to peripheral side effects. wikipedia.org
Carbidopa is a potent inhibitor of peripheral AADC. drugbank.compatsnap.com By blocking this enzyme outside of the central nervous system, carbidopa prevents the premature decarboxylation of L-DOPA. This inhibition significantly increases the plasma bioavailability and extends the plasma half-life of levodopa. wikipedia.orgresearchgate.net Studies have shown that co-administration of carbidopa can increase the amount of levodopa that reaches the brain by up to tenfold. wikipedia.org Research in healthy subjects has quantified the effect of carbidopa, demonstrating that increasing the dose of carbidopa leads to a corresponding increase in the systemic exposure to levodopa. nih.gov
| Carbidopa Dose Comparison | Increase in Levodopa Total Exposure (AUC) | Condition |
|---|---|---|
| 50 mg vs. 25 mg | +13% | Without Entacapone |
| 100 mg vs. 25 mg | +17% | Without Entacapone |
| 50 mg vs. 25 mg | +29% | With Entacapone |
| 100 mg vs. 25 mg | +36% | With Entacapone |
Data adapted from a study evaluating the effect of increased carbidopa doses on the pharmacokinetics of 100 mg immediate-release levodopa. nih.gov
It has been noted, however, that chronic administration of peripheral decarboxylase inhibitors like carbidopa may paradoxically lead to an induction of serum AADC activity over time. nih.gov
The primary therapeutic goal of inhibiting peripheral L-DOPA metabolism is to enhance its availability for central dopamine synthesis. Preclinical in vivo studies have consistently demonstrated the efficacy of this approach. In MPTP-treated primates, a model for Parkinson's disease, the administration of L-DOPA without a peripheral AADC inhibitor is ineffective. However, when combined with carbidopa, L-DOPA is able to produce its desired motor effects, confirming that the inhibition of peripheral AADC is crucial for enabling central dopamine synthesis. nih.gov
Studies in mice have further shown that continuous subcutaneous administration of carbidopa, in conjunction with oral L-DOPA, leads to substantially increased brain dopamine levels compared to oral L-DOPA/carbidopa alone. researchgate.net This suggests that maintaining consistent peripheral AADC inhibition can optimize the conversion of L-DOPA to dopamine within the brain. The central conversion itself is not inhibited, as carbidopa's inability to cross the blood-brain barrier ensures that central AADC remains active to synthesize dopamine where it is needed. patsnap.com
Enzyme Kinetics and Mechanistic Studies of Aromatic L-Amino Acid Decarboxylase (AADC)
Aromatic L-amino acid decarboxylase is a homodimeric enzyme that belongs to the group of pyridoxal-5′-phosphate (PLP)-dependent enzymes. nih.gov PLP, the active form of vitamin B6, acts as a crucial cofactor covalently linked to a lysine (B10760008) residue (K303) in the enzyme's active site, where it participates directly in the decarboxylation reaction. nih.govnih.gov
The catalytic mechanism involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of the L-DOPA substrate. This intermediate facilitates the cleavage of the carboxyl group from L-DOPA, releasing carbon dioxide and forming dopamine. Carbidopa inhibits this process by targeting the PLP cofactor. Its hydrazine moiety forms an irreversible hydrazone linkage with the PLP aldehyde group, effectively sequestering the cofactor and rendering the enzyme inactive. mdpi.comnih.gov This irreversible binding blocks the active site and prevents L-DOPA from being processed.
Kinetic studies of AADC are essential for understanding its function and inhibition. In cases of AADC deficiency, kinetic analysis can reveal changes in enzyme performance. For example, specific mutations in the DDC gene can lead to an enzyme with a significantly altered apparent affinity for its substrate (Michaelis constant, Km) or a change in its maximum reaction velocity (Vmax), providing insight into the structure and function of the enzyme's active site. nih.gov
| Parameter | Control Value | Patient Value (AADC Deficiency) | Interpretation |
|---|---|---|---|
| Plasma AADC Activity | 16–137 pmol/min/ml | 4 pmol/min/ml | Confirms enzyme deficiency |
| Apparent Km for L-DOPA | 0.71 mM | 4.26 mM | Sixfold decrease in substrate affinity |
| Vmax | 39.1 pmol/min/ml | 37.5 pmol/min/ml | Maximum reaction velocity is unchanged |
Example of AADC kinetic parameters from a study on a patient with AADC deficiency, illustrating how kinetic analysis can characterize enzyme function. nih.gov
Inhibitory Potency and Selectivity Investigations
Carbidopa functions as a peripheral inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for converting Levodopa (L-DOPA) to dopamine. proteopedia.orgnih.gov Its primary mechanism of action involves preventing the extracranial metabolism of Levodopa, thereby allowing a greater proportion of the drug to cross the blood-brain barrier. proteopedia.org A key aspect of Carbidopa's therapeutic efficacy is its selectivity for peripheral DDC. Because Carbidopa cannot cross the blood-brain barrier, it does not inhibit the necessary conversion of L-DOPA to dopamine within the central nervous system. proteopedia.org
Research into its inhibitory potency demonstrates significant selectivity between human and microbial enzymes. Studies have shown that Carbidopa is a potent inhibitor of human aromatic amino acid decarboxylase (AADC), with a reported half-maximal inhibitory concentration (IC50) of 0.21 μM. nih.gov In stark contrast, its potency against the analogous bacterial enzyme, tyrosine decarboxylase (TyrDC) from Enterococcus faecalis, is substantially lower. nih.govnih.gov It is estimated to be 200-fold less active against E. faecalis tyrosine decarboxylases compared to human DDC. nih.gov One study found that even at its solubility limit of 2 mM, Carbidopa only achieved approximately 50% inhibition of L-DOPA decarboxylation by E. faecalis cultures. nih.gov This pronounced difference in inhibitory potency highlights the compound's selectivity for the human enzyme over its bacterial counterpart, a critical factor in understanding its interaction with gut microbiota. nih.govharvard.edu
| Enzyme | Organism | Inhibitory Potency |
|---|---|---|
| Aromatic Amino Acid Decarboxylase (AADC) | Homo sapiens | IC50 = 0.21 μM nih.gov |
| Tyrosine Decarboxylase (TyrDC) | Enterococcus faecalis | ~50% inhibition at 2 mM nih.gov |
Structural Basis of Carbidopa-Enzyme Binding via Hydrazone Linkage
The molecular interaction between Carbidopa and DOPA decarboxylase (DDC) is well-characterized. The inhibitory mechanism is based on the formation of a stable, covalent hydrazone bond between the hydrazine moiety of Carbidopa and the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. proteopedia.orgnih.govnih.gov This linkage effectively inactivates the enzyme. nih.gov
Crystal structures of the DDC-Carbidopa complex reveal that the inhibitor binds deeply within the active site cleft. nih.gov In this conformation, Carbidopa's catechol ring occupies the substrate-binding pocket, blocking access for the natural substrate, L-DOPA. proteopedia.org The binding is further stabilized by a network of hydrogen bonds. Specifically, the 4' hydroxyl group of the catechol ring forms a hydrogen bond with the threonine residue at position 82 (THR 82), and the carboxylate group of Carbidopa binds to a highly conserved histidine residue at position 192 (HIS 192). proteopedia.org This multi-point interaction ensures a strong and stable inhibition of the enzyme's catalytic activity. proteopedia.orgnih.gov
Interaction with Other Metabolic Enzymes in Preclinical Models
Catechol-O-Methyltransferase (COMT) Interaction Profiling
In preclinical models, Carbidopa is frequently studied in conjunction with inhibitors of Catechol-O-Methyltransferase (COMT). nih.gov By inhibiting DDC, Carbidopa prevents the primary metabolic breakdown of L-DOPA to dopamine. This shunts L-DOPA towards other metabolic pathways, with O-methylation by COMT becoming a more significant route of peripheral degradation. Therefore, the co-administration of COMT inhibitors is a strategy employed in preclinical studies to further preserve the L-DOPA pool. nih.govmdpi.com Studies in rat models have investigated the effects of combining COMT inhibitors with L-DOPA and Carbidopa, observing subsequent changes in extracellular dopamine levels in the striatum. nih.gov The interaction is thus synergistic in the context of L-DOPA metabolism; Carbidopa prevents decarboxylation, thereby increasing the substrate available for COMT, which necessitates the use of COMT inhibitors to maximize L-DOPA bioavailability.
Monoamine Oxidase (MAO) Activity Assessments
The interaction between Carbidopa and Monoamine Oxidase (MAO) inhibitors has been assessed in preclinical and clinical contexts, primarily concerning the management of hypertensive reactions. nih.govdrugs.com Levodopa can be converted to dopamine, which is then converted to norepinephrine. drugs.com The concurrent use of Levodopa and MAO inhibitors (which prevent the breakdown of catecholamines) can lead to an accumulation of these neurotransmitters in the periphery, potentially causing severe hypertensive responses. nih.govdrugs.com
Studies have shown that Carbidopa can inhibit these pressor responses. nih.gov By blocking the peripheral conversion of Levodopa to dopamine, Carbidopa prevents the initial step required for the synthesis of excess catecholamines that would otherwise be potentiated by MAO inhibition. This indicates that the hypertensive reactions are mediated at the periphery, and Carbidopa's peripheral selectivity is crucial for mitigating this drug-drug interaction. nih.gov
Assessment of Microbial Metabolism in Gastrointestinal Models
Role of Gut Microbiota in Carbidopa and Levodopa Degradation
The gastrointestinal tract is a major site of first-pass metabolism for orally administered drugs, and gut microbiota play a significant role in the biotransformation of Levodopa. nih.govnih.gov Despite the co-administration of Carbidopa, a substantial portion of Levodopa is metabolized in the gut before it can be absorbed, impacting its bioavailability. nih.govharvard.edu This is largely because Carbidopa is an ineffective inhibitor of the bacterial enzymes that metabolize Levodopa. nih.govnih.gov
Specific gut bacteria have been identified as key players in this process. Enterococcus faecalis possesses a tyrosine decarboxylase (TyrDC) that efficiently converts Levodopa to dopamine in the gut. nih.gov Subsequently, bacteria such as Eggerthella lenta can dehydroxylate this microbially-produced dopamine to create m-tyramine. nih.gov This two-step microbial pathway significantly reduces the amount of Levodopa available for absorption. nih.gov The limited efficacy of Carbidopa against bacterial TyrDC means that this gut microbial metabolism proceeds largely unchecked. nih.govnih.gov Furthermore, studies have shown that treatment with Levodopa-Carbidopa formulations can alter the composition of the gut microbiome, leading to an increased abundance of bacteria from the Enterobacteriaceae family, such as Escherichia and Serratia. nih.gov
| Bacterial Species | Enzyme | Metabolic Action | Reference |
|---|---|---|---|
| Enterococcus faecalis | Tyrosine Decarboxylase (TyrDC) | Converts Levodopa to Dopamine | nih.gov |
| Eggerthella lenta | Dopamine dehydroxylase | Converts Dopamine to m-Tyramine | nih.gov |
Strategies for Mitigating Microbial Biotransformation in Preclinical Gut Models
The human gastrointestinal tract is host to a complex and diverse microbial population that plays a significant role in the metabolism of xenobiotics, including drugs like Carbidopa. taylorfrancis.comnih.gov These gut microbes possess a wide array of enzymes capable of performing biotransformations such as hydrolysis, reduction, and oxidation. nih.govnih.gov Such metabolic activity can alter the structure of a drug, potentially activating, inactivating, or modifying its toxicity profile before it can be absorbed into systemic circulation. nih.gov
In the context of preclinical studies designed to investigate the intrinsic metabolic pathways of S-(-)-Carbidopa-D3 (ring), this microbial metabolism presents a significant confounding variable. Therefore, it is crucial to employ strategies that can minimize or eliminate this biotransformation to accurately assess the compound's host-mediated metabolism.
Commonly employed strategies in preclinical research to mitigate gut microbial activity include:
Germ-Free Animal Models: The use of germ-free (axenic) animals, which are raised in a sterile environment and lack any resident microorganisms, provides the most direct method to study drug metabolism in the absence of microbial influence. This allows researchers to isolate and characterize the metabolic pathways mediated solely by host enzymes.
Antibiotic Treatment: Administering a broad-spectrum antibiotic cocktail to conventional laboratory animals can significantly reduce the population and diversity of their gut microbiota. This approach creates a "pseudo-germ-free" state, thereby diminishing the extent of microbial drug metabolism.
In Vitro Model Systems: Utilizing in vitro systems such as liver microsomes, S9 fractions, or primary hepatocytes allows for the study of specific metabolic pathways (e.g., Phase I and Phase II metabolism) in a controlled environment completely devoid of gut microbes.
Fecal Transplantation and Specific Bacterial Colonization: To understand the specific role of certain microbes, germ-free animals can be colonized with specific bacterial strains or with a complete fecal microbiota from a donor. Comparing the metabolic profile of the drug in these animals to that in germ-free controls can help identify the specific biotransformations carried out by the microbiota.
Analysis of Isotope Effects and Metabolic Fate
The incorporation of deuterium into the Carbidopa structure serves a dual purpose in pharmacological studies. It can be used as a stable isotope tracer for quantification, and it can also introduce a kinetic isotope effect that alters the molecule's metabolic pathway.
Distinguishing Kinetic Isotope Effects from Tracers for Quantification
The use of isotopically labeled compounds like S-(-)-Carbidopa-D3 (ring) relies on two distinct but related principles: their utility as tracers and the phenomenon of the kinetic isotope effect (KIE).
Tracers for Quantification: Stable heavy isotopes are frequently incorporated into drug molecules to serve as tracers, particularly in pharmacokinetic studies. medchemexpress.com Because S-(-)-Carbidopa-D3 has a different mass than its unlabeled counterpart, it can be distinguished and quantified separately by mass spectrometry. This makes it an excellent tool to be used as an internal standard in bioanalytical assays, allowing for precise measurement of the unlabeled drug's concentration in biological samples. In this application, the labeled compound is simply a marker used to follow a molecule through a biological system. nih.gov
Kinetic Isotope Effect (KIE): The KIE is the change observed in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The effect is most pronounced when the isotopic substitution involves breaking a chemical bond to that atom in the rate-determining step of the reaction (a primary KIE). nih.gov Replacing hydrogen (¹H) with deuterium (²H or D) doubles the atomic mass, leading to a significant KIE where the rate of reaction involving a C-D bond can be 6 to 10 times slower than the corresponding C-H bond cleavage. wikipedia.org
The fundamental distinction lies in their application and consequence. A tracer is used for tracking and measurement, leveraging its distinct mass. The KIE is an actual change in the reaction kinetics, leveraging the greater stability of the bond formed by the heavier isotope.
| Feature | Isotopic Tracer | Kinetic Isotope Effect (KIE) |
| Primary Purpose | To track and quantify a compound in a biological system. | To study reaction mechanisms or intentionally slow down a reaction rate. |
| Underlying Principle | Different mass allows for distinction by mass spectrometry. | Heavier isotope forms a stronger chemical bond, requiring more energy to break. |
| Effect on Compound | Ideally, no effect on the biological or chemical behavior. | Alters the rate of a chemical or enzymatic reaction. |
| Example Application | Used as an internal standard for accurate drug quantification. | Deuteration of a drug at a metabolic "hotspot" to slow its breakdown. |
Implications of Deuteration on Metabolic Stability and Clearance Pathways
The substitution of hydrogen with deuterium at specific positions in a drug molecule is a strategic approach used by medicinal chemists to improve a drug's pharmacokinetic properties. semanticscholar.orgjuniperpublishers.com This strategy is based on the kinetic isotope effect.
The bond between carbon and deuterium (C-D) has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break. juniperpublishers.commdpi.com Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as the rate-limiting step. By replacing a metabolically vulnerable hydrogen atom with deuterium, the rate of this oxidative metabolism can be significantly reduced. researchgate.net
This "metabolic protection" has several important implications:
Enhanced Metabolic Stability: The primary consequence of the KIE is a slower rate of metabolism for the deuterated compound. This leads to increased metabolic stability, meaning the drug persists in its active form for a longer period. mdpi.com
For S-(-)-Carbidopa-D3 (ring), the deuteration on the aromatic ring could potentially slow down aromatic hydroxylation, a common metabolic reaction. This would be expected to increase its metabolic stability and alter its clearance profile compared to the non-deuterated version.
Advanced Analytical Methodologies Utilizing S Carbidopa D3 Ring
Development and Validation of Quantitative Bioanalytical Methods
The development of robust bioanalytical methods is essential for the accurate determination of drug concentrations in biological fluids. Validation of these methods ensures that they are reliable and reproducible for their intended use. For carbidopa (B1219), methods are validated according to international guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, and stability. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of drugs like carbidopa in complex biological matrices such as plasma and urine. nih.govnih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the quantification of carbidopa at very low concentrations.
A common approach involves a simple protein precipitation step for sample cleanup, followed by analysis on a C18 column. nih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, using selective reaction monitoring (SRM) to detect specific ion transitions for both carbidopa and its stable isotope-labeled internal standard, S-(-)-Carbidopa-D3 (ring). nih.govsemanticscholar.orgresearchgate.net The use of a stable isotope-labeled internal standard is crucial for achieving the required precision and accuracy. nih.gov
Validation studies for these LC-MS/MS methods have demonstrated excellent performance characteristics. For instance, a validated method for carbidopa in human plasma showed linearity over a range of 3-600 ng/mL. nih.gov Another study reported linearity for carbidopa up to 6000 µg/L, with a lower limit of quantification (LLOQ) of 15 µg/L. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Carbidopa
| Validation Parameter | Result |
| Linearity Range | 3-600 ng/mL nih.gov |
| Correlation Coefficient (r²) | >0.99 srce.hr |
| Inter-day Precision (CV%) | ≤ 15% nih.gov |
| Inter-day Accuracy (Bias%) | Within ±15% nih.gov |
| LLOQ | 3 ng/mL nih.gov |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ED) was a common and effective technique for quantifying carbidopa. nih.govresearchgate.netcapes.gov.br This method is particularly well-suited for electroactive compounds like carbidopa and its metabolites. scilit.com
HPLC-ED methods typically involve reversed-phase chromatography to separate carbidopa from other components in the sample matrix. nih.gov The detector then measures the current generated by the oxidation or reduction of the analyte at a specific electrode potential, providing a highly sensitive and selective signal. researchgate.net While a structural analog like methyldopa has been used as an internal standard in some HPLC-ED methods, the principles of isotope dilution with S-(-)-Carbidopa-D3 (ring) would be equally applicable to enhance accuracy. nih.gov These methods have been successfully used to evaluate the pharmacokinetics of oral dosage forms containing levodopa (B1675098) and carbidopa. nih.gov
Application as an Internal Standard in Quantification Assays
The use of a stable isotope-labeled internal standard, such as S-(-)-Carbidopa-D3 (ring), is a cornerstone of modern quantitative bioanalysis. researchgate.netthermofisher.com Its chemical and physical properties are nearly identical to the unlabeled analyte, which is critical for correcting variations during the analytical process. isolife.nl
Enhancing Analytical Accuracy and Precision in Biological Matrices
S-(-)-Carbidopa-D3 (ring) is added to all samples, including calibration standards and quality controls, at a known and constant concentration at the beginning of the sample preparation process. nih.gov Because it behaves almost identically to the endogenous, unlabeled carbidopa throughout extraction, chromatography, and ionization, the ratio of the analyte's signal to the internal standard's signal is used for quantification. nih.gov This ratiometric measurement significantly improves the accuracy and precision of the assay by correcting for analyte loss during sample handling and for variations in instrument response. nih.govnih.gov Validation data from LC-MS/MS methods consistently show that the use of a stable isotope-labeled internal standard allows the method to meet the stringent criteria for accuracy and precision required by regulatory guidelines. nih.govresearchgate.net
Table 2: Intra-day and Inter-day Precision and Accuracy for Carbidopa Quantification using a Stable Isotope-Labeled Internal Standard
| Concentration Level | Intra-day Precision (CV%) | Intra-day Accuracy (Bias%) | Inter-day Precision (CV%) | Inter-day Accuracy (Bias%) |
| LLOQ | 5.8% | -2.7% | 7.2% | -1.5% |
| Low QC | 4.5% | 1.2% | 5.9% | 2.3% |
| Medium QC | 3.8% | -0.8% | 4.7% | 0.5% |
| High QC | 3.1% | -1.5% | 4.1% | -0.9% |
| (Data synthesized from representative values in cited literature nih.gov) |
Addressing Matrix Effects and Analyte Stability Challenges
Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Because S-(-)-Carbidopa-D3 (ring) co-elutes with carbidopa and is affected by the matrix in the same way, it effectively normalizes these variations, ensuring that the calculated concentration is not biased by the sample matrix. nih.govnih.gov
Carbidopa is also known to be unstable, particularly in biological samples. researchgate.netnih.gov The use of an internal standard added early in the workflow can help to account for degradation that may occur during sample storage and processing. isolife.nl Any degradation of the analyte would be mirrored by a similar degradation of the stable isotope-labeled internal standard, thus preserving the accuracy of the measurement.
Methodological Considerations for Polar and Unstable Analytes
The inherent chemical properties of carbidopa—its high polarity and instability—present significant challenges for bioanalytical method development. researchgate.netnih.gov Its polar nature can lead to poor retention on traditional reversed-phase HPLC columns. nih.gov To overcome this, some methods have employed volatile ion-pairing agents, such as perfluoropentanoic acid (PFPA), to improve chromatographic characteristics. nih.gov
The instability of carbidopa requires specific handling and stabilization strategies. nih.govresearchgate.net To prevent oxidative degradation, it is common to add antioxidants like sodium metabisulfite to the samples. nih.gov Furthermore, maintaining samples at low temperatures (on ice) and protecting them from light are crucial steps to ensure the stability of carbidopa throughout the analytical process. nih.gov In some cases, derivatization of the carbidopa molecule is performed to create a less polar and more stable product that is better suited for reversed-phase liquid chromatography and mass spectrometric detection. nih.govresearchgate.net
Investigation of Novel Pharmacological and Biochemical Interactions in Preclinical Research
Exploration of Antioxidant Capacities in Cellular and in vitro Systems
Preclinical investigations have explored the antioxidant properties of carbidopa (B1219), the non-isotopically labeled parent compound of S-(-)-Carbidopa-D3 (ring). In vitro studies have demonstrated that carbidopa possesses direct scavenging activity against free radicals. nih.gov One key study utilized peripheral blood lymphocytes (PBLs) from healthy human donors to create a cellular model for assessing pharmacological effects and systemic oxidative stress. nih.gov In this model, oxidative stress was induced exogenously using hydrogen peroxide (H2O2). The results from these experiments indicated that carbidopa has a notable antioxidant capacity. nih.gov Furthermore, the compound demonstrated an ability to protect DNA from oxidative damage, suggesting multiple mechanisms of action are involved in its protective effects. nih.gov
Table 1: Summary of In Vitro Antioxidant Studies on Carbidopa
| Cellular/In Vitro System | Oxidative Stress Inducer | Key Findings |
|---|---|---|
| Human Peripheral Blood Lymphocytes (PBLs) | Hydrogen Peroxide (H2O2) | Demonstrated antioxidant capacity. nih.gov |
| Human Peripheral Blood Lymphocytes (PBLs) | Hydrogen Peroxide (H2O2) | Showed protection of DNA against oxidative damage. nih.gov |
Assessment of Non-Dopaminergic Systemic Effects in Preclinical Models
Beyond its well-established role as a peripheral DOPA decarboxylase inhibitor, carbidopa's effects on non-dopaminergic systems have been a subject of preclinical research. Studies utilizing animal models of Parkinson's disease, such as those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone, provide a platform for investigating such effects. nih.gov These models are known to replicate non-motor, non-dopaminergic symptoms of neurodegeneration. nih.gov
Research has suggested that carbidopa's therapeutic contributions may involve multiple molecular mechanisms beyond simple levodopa (B1675098) preservation. dntb.gov.ua For instance, studies on the Aryl Hydrocarbon Receptor (AhR) indicate its involvement in motor control, partially mediating effects on gait and bradykinesia, which are not solely dependent on dopaminergic pathways. dntb.gov.ua The ability of certain AhR-active compounds to mitigate motor deficits in MPTP mouse models supports the hypothesis that carbidopa may exert some of its systemic effects through these non-dopaminergic routes. dntb.gov.ua
Table 2: Preclinical Models for Assessing Non-Dopaminergic Effects
| Preclinical Model | Inducing Compound | Relevance for Non-Dopaminergic Assessment |
|---|---|---|
| Mouse Model | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Induces parkinsonian features, allowing for the study of motor deficits and the effects of compounds on non-dopaminergic pathways like the AhR system. nih.govdntb.gov.ua |
| Rat Model | 6-OHDA (6-hydroxydopamine) | Creates specific lesions in the nigrostriatal pathway, enabling the study of resulting behavioral and systemic changes, including non-motor impairments. nih.govnih.gov |
Investigation into Selective Aryl Hydrocarbon Receptor Modulator (SAhRM) Activity in in vitro and Cellular Models
A significant finding in preclinical research is the identification of carbidopa as a ligand for the Aryl Hydrocarbon Receptor (AhR). dntb.gov.uanih.gov This receptor, known for binding a diverse range of chemicals, is implicated in various cellular processes. nih.gov Carbidopa has been characterized as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM). dntb.gov.uanih.govhoustonmethodist.org
In vitro and cellular studies have demonstrated that carbidopa acts as an AhR agonist. nih.gov This activity has been linked to potential anticancer effects. For example, in pancreatic ductal adenocarcinoma (PDAC) cells, carbidopa was shown to inhibit cancer cell growth. nih.govnih.gov The mechanism for this effect is believed to be, at least in part, mediated by its activation of AhR. nih.gov To confirm this, studies have evaluated the expression of CYP1A1, a well-known AhR target gene, in carbidopa-treated pancreatic cancer cells. nih.gov Furthermore, carbidopa's role as an AhR activator has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme, presenting another mechanism for its anticancer efficacy. nih.gov
Table 3: SAhRM Activity of Carbidopa in Cellular Models
| Cellular Model | Finding | Mechanistic Detail |
|---|---|---|
| Pancreatic Cancer Cells | Carbidopa is an AhR agonist. nih.gov | Activity confirmed by assessing expression of the AhR target gene CYP1A1. nih.gov |
| Pancreatic Cancer Cells | Inhibits pancreatic cancer cell and tumor growth. nih.govnih.gov | The anticancer effect is linked to its role as an AhR agonist. nih.gov |
Studies of Drug-Drug Interactions at a Mechanistic Level in Preclinical Models
The study of drug-drug interactions (DDIs) at a mechanistic level during preclinical development is crucial for predicting clinical outcomes. Methodologies for this include in silico, in vitro, and various modeling approaches. nih.gov Preclinical evaluation often employs basic static models (BSMs) and mechanistic static models (MSMs) to assess DDI risk in early discovery phases. nih.govresearchgate.net These models incorporate data on drug disposition and interaction mechanisms to predict how one compound might affect the pharmacokinetics of another. nih.gov
For carbidopa, its primary mechanism involves the inhibition of the DOPA decarboxylase (DDC) enzyme in the periphery. drugbank.com This action prevents the peripheral metabolism of levodopa but does not affect dopamine (B1211576) generation within the brain, as carbidopa does not cross the blood-brain barrier. drugbank.com Beyond this primary interaction, preclinical data suggests other potential interactions. For instance, carbidopa may decrease the excretion rate of several other drugs, which could result in higher serum levels of those compounds. drugbank.com Mechanistic studies in preclinical models aim to elucidate the specific transporters or metabolic pathways (e.g., P-glycoprotein modulation) that might be affected to cause such interactions. nih.gov
Table 4: Preclinical Models for Mechanistic DDI Assessment
| Model Type | Description | Application in DDI Prediction |
|---|---|---|
| Basic Static Models (BSMs) | Use minimal inputs to "rule out" DDI risks in early drug discovery, with a low rate of false negative predictions. nih.govresearchgate.net | Initial screening of compounds for potential interactions. |
| Mechanistic Static Models (MSMs) | Incorporate more detailed drug disposition and interaction mechanisms for both the interacting and substrate drugs. nih.govresearchgate.net | Provide a more refined prediction for compounds that require further evaluation after initial screening. nih.gov |
| In Vitro Cell-Based Assays | Utilize cell cultures (e.g., HEK293T cells) expressing specific transporters like P-glycoprotein to study inhibition or induction. nih.gov | Determine if a compound is a substrate, inhibitor, or inducer of key drug transporters, predicting potential pharmacokinetic interactions. nih.gov |
Receptor Binding and Modulation Studies in Preclinical Contexts
Preclinical research has identified specific receptor interactions for carbidopa beyond its enzymatic target. As established, carbidopa binds to and acts as a selective modulator of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov This binding is not merely an incidental interaction but leads to downstream functional modulation, such as the altered expression of target genes like CYP1A1 and IDO1. nih.gov
In addition to direct binding, carbidopa is studied in combination with levodopa for its ability to modulate dopaminergic receptor sensitivity. In a 6-OHDA rat model of Parkinson's disease, chronic treatment with levodopa and carbidopa was shown to reverse the functional supersensitivity of the dopamine D1 receptor that develops following the lesioning of dopaminergic neurons. nih.gov This modulatory effect was observed in the striatum, where elevated basal levels of cyclic AMP (cAMP), an intracellular signaling molecule, were returned to control levels following treatment. nih.gov These findings indicate that, in a preclinical context, carbidopa, as part of a combination therapy, plays a role in normalizing receptor-mediated signaling pathways that become dysregulated in pathological states. nih.gov
Table 5: Receptor Binding and Modulation Findings for Carbidopa
| Receptor | Preclinical Model/Context | Finding |
|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | In vitro cellular models (Pancreatic Cancer) | Carbidopa is a ligand and selective modulator (SAhRM) of AhR. dntb.gov.uanih.govnih.gov |
Future Directions and Advanced Research Perspectives for S Carbidopa D3 Ring
Integration with Multi-Omics Approaches in Preclinical Research
The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level view of biological processes. The integration of S-(-)-Carbidopa-D3 (ring) into preclinical multi-omics studies has the potential to elucidate the complex molecular networks influenced by this compound. By tracing the metabolic fate of the deuterated carbidopa (B1219), researchers can simultaneously map its impact on various molecular strata within an organism.
In preclinical animal models, the administration of S-(-)-Carbidopa-D3 (ring) can be followed by comprehensive profiling of tissues and biofluids. Mass spectrometry-based metabolomics can track the appearance of deuterated metabolites, providing a clear picture of its metabolic pathways, while proteomics and transcriptomics can reveal changes in protein and gene expression in response to the drug. This integrated approach can help identify novel drug targets, off-target effects, and biomarkers of drug response and toxicity. For instance, such studies could reveal previously unknown interactions with gut microbiome enzymes or downstream effects on pathways beyond dopamine (B1211576) metabolism.
Table 1: Potential Multi-Omics Data Integration in Preclinical Studies with S-(-)-Carbidopa-D3 (ring)
| Omics Layer | Potential Research Question | Expected Data Output |
| Metabolomics | What are the primary and secondary metabolites of S-(-)-Carbidopa-D3 (ring)? | Identification and quantification of deuterated metabolites in plasma, urine, and tissues. |
| Proteomics | Does S-(-)-Carbidopa-D3 (ring) alter the expression of key metabolic enzymes or drug transporters? | Quantitative data on protein expression changes in relevant tissues like the liver and kidney. |
| Transcriptomics | What are the downstream genomic effects of inhibiting DOPA decarboxylase? | Gene expression profiles indicating up- or down-regulation of pathways related to neurotransmitter synthesis and metabolism. |
| Microbiomics | How does the gut microbiota metabolize S-(-)-Carbidopa-D3 (ring) and how does this impact drug efficacy? | Identification of specific bacterial species and enzymes involved in carbidopa metabolism. |
Development of Advanced Imaging Techniques for Tracing in vivo Disposition in Animal Models
Visualizing the dynamic distribution and target engagement of drugs in a living organism is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. While S-(-)-Carbidopa-D3 (ring) is not radioactive and thus not directly suitable for traditional PET or SPECT imaging, its deuterium (B1214612) label can be exploited by other advanced imaging modalities.
Deuterium metabolic imaging (DMI), a specialized magnetic resonance imaging (MRI) technique, has emerged as a powerful tool for non-invasively mapping the metabolic fate of deuterium-labeled compounds in vivo nih.govmdpi.com. In preclinical settings, DMI could be employed to track the accumulation and conversion of S-(-)-Carbidopa-D3 (ring) in various organs, including the gastrointestinal tract, liver, kidneys, and potentially across the blood-brain barrier. This would provide invaluable spatio-temporal information on where the drug is distributed and metabolized. Such studies could visually confirm its primary location of action in the periphery and assess any potential for central nervous system penetration.
Furthermore, advanced mass spectrometry imaging techniques could be applied ex vivo to tissue sections from animal models administered with S-(-)-Carbidopa-D3 (ring). This would offer high-resolution mapping of the drug and its deuterated metabolites within specific tissue microenvironments, providing a detailed picture of its biodistribution at a cellular level.
Exploration of Stereospecificity in Enzymatic Interactions and Metabolic Pathways
Carbidopa is a chiral molecule, with the S-(-)-enantiomer being the active inhibitor of DOPA decarboxylase rndsystems.comtargetmol.comtocris.com. The deuterium labeling in S-(-)-Carbidopa-D3 (ring) provides a unique tool to investigate the stereospecificity of its interactions with enzymes and its subsequent metabolism. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can influence the rate of metabolic reactions researchgate.netjuniperpublishers.com.
By comparing the metabolism of S-(-)-Carbidopa-D3 (ring) with its non-deuterated counterpart and its R-(+)-enantiomer, researchers can quantify the stereoselective preferences of various metabolic enzymes. In vitro studies using purified enzymes or cellular models can precisely determine the kinetic parameters of these interactions. The crystal structure of carbidopa in complex with DOPA decarboxylase reveals the key interactions within the active site that are responsible for its inhibitory activity nih.govnih.gov. Investigating how the deuterium substitution might subtly alter these interactions or the subsequent metabolic processing can provide deeper insights into the structure-activity relationship.
Table 2: Key Enzymes in Carbidopa Interaction and Metabolism
| Enzyme | Role | Potential for Stereospecific Interaction |
| DOPA Decarboxylase (DDC) | Primary target; inhibition prevents peripheral conversion of levodopa (B1675098). | High; S-(-)-enantiomer is the potent inhibitor. |
| Cytochrome P450 (CYP) Enzymes | Potential role in oxidative metabolism of the aromatic ring. | Likely; many CYPs exhibit stereoselectivity. |
| Catechol-O-methyltransferase (COMT) | Potential for methylation of the catechol group. | Possible; to be investigated with deuterated variants. |
| Sulfotransferases (SULTs) | Potential for sulfation of the hydroxyl groups. | Possible; to be investigated with deuterated variants. |
Potential for Expanded Use in Isotope Tracer Applications for Mechanistic Biology
The use of stable isotope-labeled compounds as tracers is a cornerstone of mechanistic biology, allowing for the precise tracking of molecules through complex biological pathways. While deuterated carbidopa has been used as an internal standard in pharmacokinetic studies for accurate quantification, its potential as a mechanistic tracer is much broader.
S-(-)-Carbidopa-D3 (ring) can be used to investigate the dynamics of DOPA decarboxylase inhibition and its downstream consequences. For example, in preclinical models of Parkinson's disease, its administration alongside isotopically labeled levodopa can help to precisely quantify the extent of peripheral DDC inhibition and its effect on the central bioavailability of levodopa and its metabolites. This can aid in optimizing drug delivery systems and dosing regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
